molecular formula C17H12Cl2FN3OS B2375822 N-(3,4-dichlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688337-04-4

N-(3,4-dichlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2375822
CAS RN: 688337-04-4
M. Wt: 396.26
InChI Key: HCOPFAJOEAJOPV-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide, also known as DAS, is a compound that has been widely studied for its potential applications in the field of medicine. This compound is part of a class of compounds known as sulfonamides, which are often used as antibacterial agents. However, DAS has been found to have other potential uses beyond its antibacterial properties, including as a treatment for cancer and other diseases.

Scientific Research Applications

Radioligand Development for PET Imaging

Compounds with imidazole rings have been explored for their potential as radioligands in positron emission tomography (PET) imaging. For instance, 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, was labeled with fluorine-18 for clinical PET studies, showcasing its utility in neuroimaging and the exploration of histamine pathways in the brain (Iwata et al., 2000).

Anticonvulsant Activity

Research has demonstrated the synthesis and evaluation of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, revealing significant anticonvulsant activity against seizures induced by maximal electroshock (MES). This illustrates the therapeutic potential of imidazole-containing compounds in neurology and pharmacology (Aktürk et al., 2002).

Antibacterial and Enzyme Inhibition

N-substituted derivatives of related compounds have been synthesized and evaluated for their antibacterial and anti-enzymatic properties. These studies highlight the chemical versatility and potential biomedical applications of these compounds in combating microbial infections and studying enzyme-related processes (Nafeesa et al., 2017).

Histamine H3 Receptor Antagonists

Compounds featuring chlorophenyl and imidazole components have been identified as potent and selective histamine H3 receptor antagonists. These findings support the role of such chemical structures in developing new therapeutics targeting the histamine system, with implications for treating neurological disorders (Tozer et al., 1999).

Glutaminase Inhibitors

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with the compound of interest, has revealed their potential as glutaminase inhibitors. This suggests the utility of such compounds in cancer research, specifically in targeting cancer cell metabolism (Shukla et al., 2012).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2FN3OS/c18-14-6-3-12(9-15(14)19)22-16(24)10-25-17-21-7-8-23(17)13-4-1-11(20)2-5-13/h1-9H,10H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOPFAJOEAJOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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